molecular formula C9H10Br2O B6319231 1,3-Dibromo-2-propoxybenzene CAS No. 1050424-10-6

1,3-Dibromo-2-propoxybenzene

Cat. No.: B6319231
CAS No.: 1050424-10-6
M. Wt: 293.98 g/mol
InChI Key: DSJRCYSIJYOINH-UHFFFAOYSA-N
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Description

Contextualizing Dibromoarene Chemistry in Modern Organic Synthesis

Dibromoarenes, which are aromatic rings substituted with two bromine atoms, are highly versatile intermediates in modern organic synthesis. The carbon-bromine bonds are relatively reactive and can participate in a variety of powerful bond-forming reactions. One of the most significant applications of dibromoarenes is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgnih.gov This reaction allows for the formation of new carbon-carbon bonds by coupling the dibromoarene with an organoboronic acid. libretexts.org

The presence of two bromine atoms allows for sequential or double coupling reactions, providing a pathway to complex, unsymmetrical triaryl products in a one-pot synthesis. acs.org Recent advancements have even demonstrated selective monoarylation of dibromoarenes under mechanochemical conditions, a technique that avoids bulk solvents and can offer unique selectivity. nih.gov The strategic placement of bromine atoms on the aromatic ring allows chemists to construct intricate molecular architectures that are foundational to pharmaceuticals, agrochemicals, and materials science.

Significance of Alkoxyarene Derivatives in Contemporary Chemical Research

Alkoxyarenes, aromatic ethers with an alkoxy group (R-O-) attached to the ring, are another crucial class of compounds in chemical research. The alkoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution and influences the regioselectivity of reactions. These compounds are prevalent in many biologically active natural products and pharmaceutical agents. ontosight.ai

Contemporary research has focused on developing new methods for the functionalization of alkoxyarenes. For instance, methods for the direct amination of alkoxyarenes via photoredox-catalyzed nucleophilic aromatic substitution (SNAr) have been developed, offering metal-free conditions for C-N bond formation. nih.gov Other research has explored the selective oxidation of alkoxyarenes to valuable p-quinones using hypervalent iodine reagents, which are important structures in biologically active molecules. digitellinc.com The development of novel C-H functionalization techniques for alkoxyarenes continues to expand their utility, making them key substrates in the synthesis of complex organic molecules. researchgate.net

Overview of Research Trajectories for 1,3-Dibromo-2-propoxybenzene

While specific published research focusing exclusively on this compound is not extensive, its chemical structure dictates its primary research trajectory as a specialized building block in organic synthesis. The compound combines the key features of both a dibromoarene and an alkoxyarene, making it a valuable intermediate for constructing complex molecular frameworks.

The most probable synthetic route to this compound is the Williamson ether synthesis, a classic and robust method for forming ethers. fiveable.memasterorganicchemistry.combyjus.com This reaction would involve the deprotonation of 2,6-dibromophenol (B46663) followed by a nucleophilic substitution reaction with a propyl halide, such as 1-bromopropane (B46711). masterorganicchemistry.comyoutube.com

The primary research application for this compound is as a bifunctional substrate in cross-coupling reactions. The two bromine atoms, positioned ortho and para to the activating propoxy group, can be selectively or sequentially replaced. This allows for the synthesis of unsymmetrical, multi-substituted aromatic compounds. For example, it can serve as a scaffold in Suzuki-Miyaura reactions to build complex triaryl systems. acs.org Its structural isomer, 1,3-dibromo-5-propoxybenzene, has been used as a monomer in Suzuki polycondensation to create poly(meta-phenylene)s, suggesting a similar potential for this compound in materials science for the creation of specialty polymers with tailored properties. ethz.ch

Data Tables

The following tables provide key data regarding the properties, synthesis, and potential reactions of this compound.

Table 1: Physical and Chemical Properties of this compound This table outlines the fundamental chemical and physical identifiers for the compound. bldpharm.comsigmaaldrich.com

PropertyValue
CAS Number 1050424-10-6
Molecular Formula C₉H₁₀Br₂O
Molecular Weight 293.99 g/mol
IUPAC Name This compound
SMILES Code CCCOC1=C(Br)C=CC=C1Br

Table 2: Representative Synthesis via Williamson Ether Synthesis This table details a typical laboratory synthesis for this compound. masterorganicchemistry.combyjus.comyoutube.com

Reaction Step Description
Reactants 2,6-Dibromophenol, 1-Bromopropane, Sodium Hydride (NaH)
Solvent Anhydrous Dimethylformamide (DMF) or Acetonitrile
Procedure 1. 2,6-Dibromophenol is dissolved in the anhydrous solvent. 2. Sodium hydride is added to deprotonate the phenol, forming the sodium 2,6-dibromophenoxide intermediate. 3. 1-Bromopropane is added to the mixture. 4. The reaction proceeds via an SN2 mechanism, where the phenoxide attacks the propyl halide.
Product This compound
Reaction Type Williamson Ether Synthesis

Table 3: Potential Application in Suzuki-Miyaura Cross-Coupling This table illustrates a potential synthetic application of this compound. libretexts.orgnih.gov

Reaction Unsymmetrical Biaryl Synthesis
Substrates This compound, Arylboronic Acid
Catalyst System Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
Solvent Toluene, THF, or a biphasic water/organic system
Description A palladium-catalyzed cross-coupling reaction where one of the bromine atoms on this compound is selectively replaced by an aryl group from the boronic acid. This can be controlled to achieve mono-arylation, yielding a bromo-propoxy-biaryl intermediate, which can then undergo a second, different coupling reaction.
Potential Product 2-Bromo-6-aryl-1-propoxybenzene

Properties

IUPAC Name

1,3-dibromo-2-propoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c1-2-6-12-9-7(10)4-3-5-8(9)11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJRCYSIJYOINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Transformations of 1,3 Dibromo 2 Propoxybenzene

Intramolecular Cyclization and Rearrangement Studies

There are no documented studies on the intramolecular cyclization or rearrangement of 1,3-Dibromo-2-propoxybenzene. Hypothetically, under specific conditions such as the presence of a strong base or a transition metal catalyst, intramolecular reactions could be induced. For instance, dehydrohalogenation could potentially lead to the formation of a benzyne intermediate, which might undergo subsequent intramolecular reactions if a suitable trapping group were present on the propoxy chain. However, no such transformations have been reported for this specific molecule.

Similarly, rearrangement reactions, such as a Claisen-type rearrangement, are not applicable here as they typically involve allyl or propargyl ethers. For a molecule like this compound, rearrangements would likely require more drastic conditions leading to skeletal reorganization, and no such studies have been published.

Due to the absence of experimental data, a data table detailing reaction conditions, catalysts, and product yields for intramolecular reactions of this compound cannot be generated.

Stereochemical Aspects of Reactions Involving this compound

The stereochemical aspects of reactions involving this compound are another area where specific research is lacking. The molecule itself is achiral. Stereocenters could be introduced through reactions involving the propoxy chain or the aromatic ring. For example, an asymmetric reaction at the benzylic-like position of the propoxy group, or a stereoselective addition to the aromatic ring, could in theory produce chiral products.

However, no studies have been found that investigate the stereoselectivity or stereospecificity of any reaction involving this compound. Consequently, there is no basis for a detailed discussion on how the substitution pattern of the benzene (B151609) ring might influence the stereochemical outcome of such reactions.

Given the lack of research in this area, it is not possible to create a data table summarizing stereoselective reactions, including information on chiral catalysts, diastereomeric ratios, or enantiomeric excesses.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Dibromo 2 Propoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map of the molecule can be constructed.

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum for 1,3-Dibromo-2-propoxybenzene is predicted to show distinct signals for the aromatic protons and the aliphatic protons of the propoxy group. The symmetry of the benzene (B151609) ring is broken by the three different substituents, leading to three unique aromatic proton signals. The propoxy group will display three separate signals corresponding to the O-CH₂, the central CH₂, and the terminal CH₃ groups. The predicted chemical shifts (δ), multiplicities, and integrations are detailed in Table 1.

Interactive Data Table: Predicted ¹H NMR Data for this compound (in CDCl₃)

Label Predicted δ (ppm) Multiplicity Integration Assignment
H-4/H-6 7.45 - 7.55 Doublet (d) 2H Aromatic protons ortho to Bromine
H-5 7.05 - 7.15 Triplet (t) 1H Aromatic proton para to Oxygen
H-1' 4.00 - 4.10 Triplet (t) 2H -O-CH₂ -CH₂-CH₃
H-2' 1.85 - 1.95 Sextet 2H -O-CH₂-CH₂ -CH₃

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number of chemically non-equivalent carbon atoms. For this compound, nine distinct signals are expected: six for the aromatic carbons and three for the propoxy chain carbons. The chemical shifts are significantly influenced by the electronegativity of the attached atoms (O, Br). The predicted chemical shifts are presented in Table 2.

Interactive Data Table: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Label Predicted δ (ppm) Assignment
C-1/C-3 115 - 120 C -Br
C-2 155 - 160 C -O
C-4/C-6 132 - 136 Ar-C H
C-5 124 - 128 Ar-C H
C-1' 72 - 76 -O-CH₂ -
C-2' 22 - 25 -CH₂-CH₂ -CH₃

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this compound, the following key correlations are expected:

A strong correlation between the protons on C-1' (δ ~4.05 ppm) and C-2' (δ ~1.90 ppm) of the propoxy chain.

A strong correlation between the protons on C-2' (δ ~1.90 ppm) and C-3' (δ ~1.05 ppm).

A correlation between the aromatic protons at H-5 (δ ~7.10 ppm) and H-4/H-6 (δ ~7.50 ppm).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (one-bond ¹H-¹³C correlations). It is invaluable for assigning carbon signals. Expected correlations include:

H-4/H-6 (δ ~7.50 ppm) to C-4/C-6 (δ ~134 ppm).

H-5 (δ ~7.10 ppm) to C-5 (δ ~126 ppm).

H-1' (δ ~4.05 ppm) to C-1' (δ ~74 ppm).

H-2' (δ ~1.90 ppm) to C-2' (δ ~23 ppm).

H-3' (δ ~1.05 ppm) to C-3' (δ ~11 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations), which is essential for piecing together the molecular skeleton. Key expected HMBC correlations for confirming the structure would be:

Correlation from the O-CH₂ protons (H-1', δ ~4.05 ppm) to the aromatic carbon C-2 (δ ~157 ppm), confirming the attachment of the propoxy group to the benzene ring.

Correlations from H-1' (δ ~4.05 ppm) to C-2' (δ ~23 ppm).

Correlations from the aromatic proton H-4 (δ ~7.50 ppm) to carbons C-2, C-6, and C-5.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns upon ionization.

HRMS is used to determine the exact mass of the molecular ion with high precision, which allows for the calculation of its elemental formula. For this compound (C₉H₁₀Br₂O), the presence of two bromine atoms creates a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), leading to three distinct peaks for the molecular ion: M, M+2, and M+4, with relative intensities of approximately 1:2:1.

Interactive Data Table: Predicted HRMS Isotopic Pattern for [C₉H₁₀Br₂O]⁺

Ion Calculated Exact Mass Relative Abundance (%)
[C₉H₁₀⁷⁹Br₂O]⁺ 291.9149 100.0
[C₉H₁₀⁷⁹Br⁸¹BrO]⁺ 293.9129 97.3

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to follow pathways characteristic of alkyl aryl ethers and brominated aromatic compounds.

Alpha-Cleavage: The most common fragmentation for ethers is the cleavage of the C-C bond adjacent (alpha) to the oxygen atom in the alkyl chain. This would result in the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a stable oxonium ion.

[M]⁺• → [M - 29]⁺

Cleavage of the Ether Bond: The bond between the aromatic ring and the ether oxygen can cleave, or the alkyl-oxygen bond can break.

Loss of Propoxy Radical: Loss of the entire propoxy group (•OC₃H₇, 75 Da) would yield a dibromobenzene cation.

[M]⁺• → [C₆H₄Br₂]⁺• (m/z 234, 236, 238)

Loss of Propyl Radical: Cleavage of the O-propyl bond followed by hydrogen rearrangement can lead to the formation of a dibromophenol radical cation.

[M]⁺• → [HOC₆H₃Br₂]⁺• (m/z 250, 252, 254)

Loss of Bromine: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br, 79 or 81 Da).

[M]⁺• → [M - 79/81]⁺

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. Each functional group has a characteristic vibrational frequency. For this compound, the IR spectrum would confirm the presence of the aromatic ring, the ether linkage, and the aliphatic chain.

Interactive Data Table: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H stretch Aromatic
2970 - 2860 C-H stretch Aliphatic (propoxy group)
1580 - 1450 C=C stretch Aromatic ring
1260 - 1200 C-O-C stretch (asymmetric) Aryl-alkyl ether
1050 - 1020 C-O-C stretch (symmetric) Aryl-alkyl ether
750 - 680 C-Br stretch Aryl halide

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts.

Expected Characteristic FTIR Peaks for this compound:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
C-H (aromatic)3100-3000Stretching
C-H (aliphatic)3000-2850Stretching
C-O-C (ether)1260-1000Asymmetric & Symmetric Stretching
C-Br680-515Stretching
Aromatic C=C1600-1450Stretching

Note: This table is based on general spectroscopic principles and not on experimental data for this compound.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. In the analysis of this compound, Raman spectroscopy would be useful for identifying the carbon-bromine and the aromatic ring vibrations.

Expected Raman Shifts for this compound:

Functional GroupExpected Raman Shift (cm⁻¹)Vibration Mode
Aromatic Ring~1600 and ~1000Ring Breathing/Stretching
C-Br650-550Stretching
C-O-C1150-830Stretching

Note: This table is based on general spectroscopic principles and not on experimental data for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If single crystals of this compound could be grown, X-ray diffraction analysis would provide detailed information on its solid-state structure. This would include bond lengths, bond angles, and intermolecular interactions. Such an analysis would reveal the conformation of the propoxy group relative to the dibrominated benzene ring and how the molecules pack in the crystal lattice. However, no published crystallographic data for this compound currently exists.

Advanced Spectroscopic Methods in Mechanistic Research

Advanced spectroscopic techniques could be employed to study the role of this compound in chemical reactions. For instance, time-resolved spectroscopy could monitor the formation and decay of reactive intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like COSY and HMBC, would be invaluable for elucidating the structure of reaction products and for mechanistic studies involving isotopic labeling. However, without specific reactions involving this compound being reported, a discussion of the application of these methods remains hypothetical.

Computational Chemistry and Theoretical Studies of 1,3 Dibromo 2 Propoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations could be used to study the dynamic behavior of 1,3-Dibromo-2-propoxybenzene over time. This would involve analyzing the conformational flexibility of the propoxy chain and its orientation relative to the benzene (B151609) ring. Furthermore, MD simulations can provide insights into intermolecular interactions in condensed phases (liquid or solid), helping to understand properties like boiling point, solubility, and crystal packing.

Reaction Pathway Modeling and Transition State Analysis

Detailed modeling of reaction pathways is crucial for understanding the chemical behavior of a compound. uh.edu For this compound, this would involve identifying potential transition state structures for various reactions. Computational methods can be used to locate these high-energy structures and calculate their activation energies, which are key parameters in determining reaction rates. This analysis would be invaluable for predicting the compound's stability and its propensity to undergo specific chemical transformations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations can provide predictions of various spectroscopic parameters, which can then be compared with experimental measurements for validation. For this compound, this would include:

Spectroscopic ParameterTheoretical Prediction MethodExperimental Validation
Vibrational Frequencies DFT, Ab InitioFT-IR, FT-Raman Spectroscopy
NMR Chemical Shifts GIAO (Gauge-Including Atomic Orbital) method within DFT¹H NMR, ¹³C NMR Spectroscopy
Electronic Transitions Time-Dependent DFT (TD-DFT)UV-Vis Spectroscopy

This comparison is a critical step in ensuring the accuracy of the chosen computational methods. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies in Theoretical Contexts

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. nih.govnih.gov In a theoretical context for this compound, QSAR models could be developed if a dataset of related molecules with known activities were available. Molecular descriptors for these compounds, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties, would be calculated. Statistical methods would then be used to build a model that could predict the activity of new, unsynthesized derivatives of this compound, guiding further research. researchgate.net

Lack of Publicly Available Research Hinders Detailed Analysis of this compound in Advanced Synthesis

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of published research detailing the specific applications of this compound in the fields of advanced organic synthesis and materials science as outlined. Extensive inquiries into its use as a precursor for poly(meta-phenylene)s, a building block for complex heterocyclic compounds, or an intermediate for specialty organic molecules have yielded no specific documented examples or detailed research findings.

This scarcity of information prevents a thorough and scientifically accurate discussion on the topics of interest. The role of this compound in the synthesis of poly(meta-phenylene)s with flexible alkoxy chains, the development of conjugated polymers and oligomers, the construction of fused ring systems, macrocycles, or cage compounds, and its utility as an intermediate in producing other specialized organic molecules is not described in the available scientific literature.

Consequently, it is not possible to provide an in-depth article on the specified applications of this particular compound. The creation of data tables and detailed research findings, as requested, is unachievable due to the lack of primary or secondary sources addressing these specific synthetic uses.

Applications of 1,3 Dibromo 2 Propoxybenzene in Advanced Organic Synthesis and Materials Science

Intermediate in the Synthesis of Specialty Organic Molecules

Preparation of Agrochemical Precursors

There is no specific information available in the scientific literature detailing the use of 1,3-dibromo-2-propoxybenzene as a direct precursor for the synthesis of agrochemicals. Generally, substituted dibromobenzenes can serve as versatile building blocks in the synthesis of complex organic molecules due to the reactivity of the bromine atoms, which allows for the introduction of various functional groups through cross-coupling reactions. Phenolic compounds and their derivatives are also known to be important intermediates in the production of some commercial agrochemicals. However, no specific synthetic routes originating from this compound for agrochemical compounds have been reported.

Utility in Pharmaceutical Intermediate Synthesis

The role of this compound as a pharmaceutical intermediate is not documented in the available scientific and pharmaceutical literature. Dibromobenzene derivatives, in general, are utilized in the synthesis of active pharmaceutical ingredients (APIs). For instance, 1,3-dibromobenzene (B47543) has been used as a starting material in the synthesis of antiviral compounds. The two bromine atoms on the benzene (B151609) ring provide handles for synthetic chemists to build more complex molecular architectures. Ethers are also common functional groups found in a variety of pharmaceutical compounds, contributing to their physicochemical properties. Despite these general principles, there are no specific examples of this compound being employed in the synthesis of pharmaceutical intermediates.

Role in Supramolecular Chemistry and Molecular Recognition Phenomena

There is no specific research detailing the role of this compound in supramolecular chemistry or molecular recognition. Halogenated aromatic compounds are of significant interest in these fields due to their ability to form halogen bonds, a type of non-covalent interaction that can be used to direct the self-assembly of molecules into larger, ordered structures. The bromine atoms in this compound could potentially act as halogen bond donors. Similarly, the propoxy group could participate in other non-covalent interactions. However, the specific application of this compound in designing supramolecular assemblies or for molecular recognition has not been described. Research in this area tends to focus on more broadly applicable or specifically designed molecules to study these phenomena.

Future Directions and Emerging Research Avenues for 1,3 Dibromo 2 Propoxybenzene

Development of Sustainable Synthetic Routes for Brominated Aromatics

The chemical industry is increasingly focused on developing environmentally benign synthetic methods. For brominated aromatics like 1,3-Dibromo-2-propoxybenzene, this translates to moving away from hazardous reagents and minimizing waste generation. A promising approach involves the use of greener brominating agents and catalytic systems. For instance, a sustainable method for benzylic and ring bromination utilizes a peroxide-bromide system, which can be modulated by light irradiation to achieve selectivity. nih.gov This method offers a safer alternative to traditional brominating agents like molecular bromine or N-bromosuccinimide. nih.gov

Key features of these emerging sustainable methods include:

Reduced Waste: Catalytic systems and reagents that can be recycled or have benign byproducts are prioritized.

Milder Reaction Conditions: Employing lower temperatures and pressures to reduce energy consumption.

Atom Economy: Designing synthetic routes where the majority of atoms from the reactants are incorporated into the final product.

ParameterTraditional BrominationSustainable Bromination
Brominating Agent Molecular Bromine (Br₂)Peroxide-Bromide Systems
Byproducts Stoichiometric amounts of acidic wasteWater
Selectivity Often requires harsh conditions to controlCan be tuned by external stimuli (e.g., light)
Safety Use of toxic and corrosive reagentsMilder and safer reagents

Integration of Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing for the synthesis of fine chemicals and active pharmaceutical ingredients. uc.ptmdpi.comnih.gov The application of this technology to the synthesis of this compound could lead to safer, more efficient, and scalable production. The high surface-area-to-volume ratio in flow reactors allows for better control over reaction parameters such as temperature and mixing, which is particularly crucial for exothermic bromination reactions. mdpi.com

The synthesis of marine-derived natural products, which often feature brominated aromatic moieties, has demonstrated the utility of flow chemistry in handling dibrominated agents and performing subsequent coupling reactions. nih.gov This approach minimizes the handling of hazardous intermediates and allows for the telescoping of multiple synthetic steps into a single, continuous process. nih.gov The modular nature of flow chemistry systems also facilitates rapid optimization of reaction conditions and straightforward scaling from laboratory to industrial production. uc.pt

Application of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

These computational tools can assist in several key areas:

Retrosynthetic Analysis: Identifying optimal disconnections and commercially available starting materials. cas.org

Reaction Condition Optimization: Predicting the best solvents, catalysts, and temperatures for a given transformation. technologynetworks.com

Forward Reaction Prediction: Accurately forecasting the products of a novel reaction, thereby reducing the need for extensive trial-and-error experimentation. cam.ac.uk

Exploration of Novel Catalytic Systems for Selective Functionalization

The two bromine atoms on the aromatic ring of this compound offer valuable handles for further chemical modifications through cross-coupling reactions. However, achieving selective functionalization of one bromine atom over the other, or targeting the C-H bonds of the aromatic ring, remains a significant challenge. The development of novel catalytic systems is crucial to unlocking the full synthetic potential of this molecule.

Recent advances in transition-metal catalysis, particularly with ruthenium, have enabled meta-selective C-H bromination of arenes. nih.gov While not directly applicable to the synthesis of this compound itself, this principle of directing group-assisted C-H activation could be adapted for the selective functionalization of the molecule. nih.govmdpi.comyoutube.com By employing specifically designed ligands and catalysts, it may be possible to direct reactions to specific positions on the benzene (B151609) ring, leading to the synthesis of a diverse range of derivatives that would be difficult to access through traditional methods. nih.gov

Catalytic ApproachTarget BondPotential Outcome for this compound
Palladium-catalyzed Cross-CouplingC-BrSelective formation of C-C, C-N, or C-O bonds at the 1 or 3 position
Ruthenium-catalyzed C-H ActivationC-HDirect functionalization of the aromatic ring at positions 4, 5, or 6
Dual CatalysisC-Br and C-HStepwise or one-pot multi-functionalization

Potential Advanced Applications in Nanoscience and Optoelectronics

The unique electronic and structural features of this compound make it an interesting candidate for incorporation into advanced materials for nanoscience and optoelectronics. The presence of heavy bromine atoms can influence the photophysical properties of organic molecules, potentially leading to applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The optoelectronic properties of aromatic compounds can be fine-tuned through substitution, and the dibromo functionality of this compound provides a platform for such modifications. nih.govscispace.com

In the realm of nanoscience, functionalized aromatic compounds are used to modify the surface of nanomaterials to impart specific properties. nih.govmdpi.compageplace.deacs.orgnih.gov For example, molecules similar to this compound could be used as capping agents for nanoparticles or as building blocks for self-assembled monolayers. The propoxy group provides solubility and processability, while the dibromo-aromatic core offers a rigid scaffold with tunable electronic properties. Further research into the synthesis of derivatives of this compound and the characterization of their physical and electronic properties is warranted to explore these potential applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 1,3-Dibromo-2-propoxybenzene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr). For example, reacting 1,3-dibromo-2-hydroxybenzene with 1-bromopropane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 12–24 hours. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of dihydroxy precursor to alkyl halide) and reaction time to minimize side products like O-alkylation isomers . Purity is confirmed via thin-layer chromatography (TLC) and recrystallization in ethanol.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the propoxy chain (δ 1.0–1.2 ppm for CH₃, δ 1.6–1.8 ppm for CH₂, δ 3.9–4.1 ppm for OCH₂) and aromatic protons (δ 6.8–7.2 ppm for deshielded protons adjacent to bromine).
  • ¹³C NMR : Peaks at ~105–110 ppm (C-Br), ~70 ppm (OCH₂), and aromatic carbons at ~115–130 ppm.
  • IR : Stretching vibrations at ~1200 cm⁻¹ (C-O), ~560 cm⁻¹ (C-Br), and aromatic C-H bends at ~800 cm⁻¹.
  • MS : Molecular ion peak at m/z 294 (M⁺) with fragmentation patterns corresponding to Br loss (m/z 215 and 137) .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel (60–120 mesh) with a hexane/ethyl acetate (9:1) eluent system effectively separates the target compound from unreacted starting materials or byproducts. Recrystallization in ethanol at −20°C yields high-purity crystals (>98% by GC-MS). Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., para vs. ortho substitution) be controlled during the synthesis of this compound?

  • Methodological Answer : The steric and electronic effects of substituents direct reactivity. Bromine’s strong electron-withdrawing nature meta-directs the propoxy group. To suppress para-substitution byproducts, use a bulky base (e.g., NaH) to enhance nucleophilic attack at the less hindered position. Kinetic control via low-temperature reactions (0–5°C) further minimizes thermodynamic byproducts .

Q. What computational approaches are suitable for predicting the environmental persistence or toxicity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict bond dissociation energies for bromine, indicating environmental degradation rates. Quantitative Structure-Activity Relationship (QSAR) models estimate ecotoxicological endpoints (e.g., LC₅₀ for aquatic organisms) based on logP and molecular volume .

Q. How should researchers resolve contradictory data between theoretical and experimental results (e.g., NMR chemical shifts vs. computational predictions)?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Re-optimize computational models using the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) for solvent correction. Validate with 2D NMR techniques (COSY, HSQC) to confirm coupling patterns and spatial arrangements .

Q. What strategies mitigate hazards when handling this compound in air-sensitive reactions?

  • Methodological Answer : Use Schlenk lines or gloveboxes under nitrogen/argon to prevent moisture-induced decomposition. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and flame-resistant lab coats. Emergency protocols for spills involve neutralization with activated charcoal and disposal in halogenated waste containers .

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1,3-Dibromo-2-propoxybenzene
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1,3-Dibromo-2-propoxybenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.